molecular formula C21H26N2O4 B3034208 (E)-2-[(3S,6'R,7'S,8'As)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid CAS No. 144525-05-3

(E)-2-[(3S,6'R,7'S,8'As)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid

Cat. No.: B3034208
CAS No.: 144525-05-3
M. Wt: 370.4
InChI Key: IQSFEAHJUMVILC-RCDYFXNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-[(3S,6'R,7'S,8'As)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid is a potent and selective agonist for the G-protein-coupled receptor GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1). This receptor is primarily expressed in pancreatic beta-cells and is a prominent target for metabolic disease research. The compound's mechanism of action involves binding to GPR40, which triggers intracellular signaling pathways that enhance glucose-dependent insulin secretion. This research compound is therefore a critical tool for investigating novel therapeutic strategies for Type 2 diabetes and understanding the role of FFAR1 in nutrient sensing and metabolic homeostasis. Its complex spirocyclic structure and high specificity make it invaluable for in vitro and in vivo studies focused on insulin secretion, beta-cell function, and the development of next-generation anti-diabetic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. A study published in the American Chemical Society's Journal of Medicinal Chemistry details the design and pharmacological characterization of this specific compound as a highly effective GPR40 agonist [https://doi.org/10.1021/acs.jmedchem.9b00997].

Properties

IUPAC Name

(E)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-3-13-11-23-9-8-21(16-6-4-5-7-17(16)22-20(21)26)18(23)10-14(13)15(12-27-2)19(24)25/h4-7,12-14,18H,3,8-11H2,1-2H3,(H,22,26)(H,24,25)/b15-12+/t13-,14-,18-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSFEAHJUMVILC-RCDYFXNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-[(3S,6'R,7'S,8'As)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid , often referred to as a derivative of isocorynoxeine, has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N2O4C_{22}H_{26}N_{2}O_{4} with a molecular weight of approximately 382.5 g/mol. The structure features a complex spiroindole framework which contributes to its biological properties.

Antihypertensive Effects

Research indicates that derivatives of this compound exhibit significant antihypertensive properties. Studies have shown that it acts as a calcium antagonist by inhibiting L-type calcium channels. This mechanism reduces vascular smooth muscle contraction and lowers blood pressure levels effectively .

Neuroprotective Effects

The compound has been studied for its neuroprotective capabilities. It modulates neurotransmitter systems and protects neurons from oxidative stress and apoptosis. In vitro studies demonstrate its efficacy in reducing neuronal cell death in models of neurodegenerative diseases .

Anticonvulsant Properties

In animal models, the compound has shown promise as an anticonvulsant agent. It appears to enhance GABAergic transmission which may contribute to its ability to prevent seizures.

Case Studies

Study Findings
Study 1: Antihypertensive ActivityDemonstrated a significant reduction in systolic and diastolic blood pressure in hypertensive rats after administration of the compound .
Study 2: NeuroprotectionShowed that the compound reduced neuronal apoptosis by 30% in cultured neurons exposed to oxidative stress .
Study 3: Anticonvulsant ActivityReported a decrease in seizure frequency in animal models treated with the compound compared to control groups.

The biological activity of this compound is largely attributed to its interaction with various receptors and ion channels. It is believed to function primarily through:

  • Calcium Channel Blockade : Reducing calcium influx in vascular smooth muscle cells.
  • GABAergic Modulation : Enhancing GABA receptor activity leading to increased inhibitory neurotransmission.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress within neuronal cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Key Structural Differences
Compound Name / ID Core Structure Substituents/R-Groups Molecular Formula Key Functional Groups
Target Compound Spiro[indole-indolizine] 6'-ethyl, (E)-3-methoxyprop-2-enoic acid C₂₂H₂₈N₂O₅ Carboxylic acid, methoxy, carbonyl
Rhyncophylline Spiro[indole-indolizine] 16,17-didehydro-17-methoxy, methyl ester C₂₃H₃₀N₂O₅ Ester, methoxy, conjugated double bond
Compound 17 () Spiro[indoline-indolizidinone] 6′-ethylidene, 7′-hydroxyethyl C₁₉H₂₂N₂O₃ Hydroxyl, carbonyl, ethylidene
(E)-2-(5'-styryl-2'-oxospiro-dioxolane-indoline) acetic acid derivatives Spiro[dioxolane-indoline] Styryl (e.g., 4-fluorostyryl, 4-methylstyryl) C₂₀H₁₆FNO₄ Acetic acid, styryl, dioxolane
Spiropyrrolizidine oxindoles () Spiro[indole-pyrrolizidine] Nitrophenyl, methylperoxy C₂₀H₂₁N₃O₅ Oxindole, nitro, peroxy groups

Key Observations :

  • Spiro Systems : The target compound and Rhyncophylline share the spiro[indole-indolizine] backbone, but Rhyncophylline has a conjugated ester group instead of a carboxylic acid .
  • Substituent Diversity : Styryl- and dioxolane-containing analogs () prioritize aromatic interactions, whereas ethyl/ethylidene groups () enhance hydrophobicity .
  • Functional Groups : Carboxylic acids (target compound) and esters (Rhyncophylline) dictate solubility and metabolic stability.

Spectroscopic Data

Table 2: NMR and IR Comparison
Compound $ ^1 \text{H-NMR} $ (δ, ppm) $ ^{13} \text{C-NMR} $ (δ, ppm) IR (cm$ ^{-1} $)
Target Compound Expected signals: 6.7–7.3 (indole H), 5.8–6.1 (E-ethylidene), 3.8 (OCH₃) 167–177 (C=O), 110–140 (aromatic C) 1720 (C=O), 3400 (OH)
Compound 17 1.06 (q, H-14), 6.71 (=CHCH₃), 7.05–7.30 (ArH) 167.1 (CO), 133.6 (=CHCH₃) 1721 (C=O), 3500–3000 (NH, OH)
Isatin Derivatives 7.35–7.20 (styryl H), 5.80 (CH=CH) 167–170 (C=O), 120–140 (styryl C) 1700–1650 (C=O)

Insights :

  • The E-configuration in the target compound’s propenoic acid moiety is confirmed by coupling constants ($ J = 7.2–10.0 \, \text{Hz} $) similar to ethylidene signals in Compound 17 .
  • Methoxy groups (3.8 ppm in $ ^1 \text{H-NMR} $) distinguish the target compound from non-oxygenated analogs .

Preparation Methods

One-Pot Three-Component Reaction

The spiro core is synthesized via a 1,3-dipolar cycloaddition between isatin derivatives, (S)-pipecolic acid, and trans-3-benzoylacrylic acid (Table 1).

Table 1: Optimization of Spiro Core Synthesis

Reactants Conditions Yield (%) Stereoselectivity
5-Chloroisatin + (S)-pipecolic acid + trans-3-benzoylacrylic acid EtOH, 80°C, 24 h 78 >99% dr (3S,8a′R)
1-Methylisatin + (S)-pipecolic acid + trans-3-benzoylacrylic acid Toluene, 110°C, 18 h 65 95% dr (3S,8a′R)

The reaction proceeds with high regio- and stereospecificity due to the conformational rigidity of the indolizine intermediate. X-ray crystallography confirms the spiro junction at C3 of indoline and C3′ of indolizine.

Hydrogenation of Pyridylmethylenemalonates

Alternative routes involve Knoevenagel condensation of 2-pyridinecarboxaldehyde with diethyl malonate, followed by hydrogenation over Raney nickel to yield octahydro-3-oxo-indolizines (Patent Example XVI). Cyclization under acidic conditions generates the spiro system, albeit with moderate stereocontrol (60–70% de).

Construction of the (E)-3-Methoxyprop-2-Enoic Acid Side Chain

Wittig Olefination

The propenoic acid moiety is installed via a modified Wittig reaction between a stabilized ylide and an aldehyde intermediate derived from the spiro core (Table 3).

Table 3: Wittig Reaction Optimization

Ylide Aldehyde Source Temperature (°C) Yield (%) E/Z Ratio
Ethoxycarbonylmethylidenetriphenylphosphorane Spiro[indole-3,3′-indolizine]-7′-carbaldehyde 75 77 95:5
Methoxycarbonylmethylidenetriphenylphosphorane Spiro[indole-3,3′-indolizine]-7′-carbaldehyde 85 68 90:10

The (E)-selectivity arises from steric hindrance between the indolizine ring and the ylide’s triphenylphosphine group. Subsequent hydrolysis of the ester under basic conditions yields the carboxylic acid.

Stereochemical Control and Resolution

Chiral Pool Synthesis

Using (S)-pipecolic acid as a chiral building block ensures the 3S configuration in the spiro core. The 6′R and 7′S stereocenters are controlled via asymmetric hydrogenation with a Rh-(R)-BINAP catalyst, achieving 92% ee (Patent Example XXXIV).

Diastereomeric Crystallization

Racemic mixtures of the spiro core are resolved using L-tartaric acid, yielding enantiopure (3S,8a′R) isomers with >99% de.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d~6~): δ 1.12 (t, J = 7.2 Hz, 3H, CH~2~CH~3~), 3.72 (s, 3H, OCH~3~), 6.51 (d, J = 16.0 Hz, 1H, CH=CO~2~H), 7.23–7.58 (m, 4H, indole-H).
  • X-ray Crystallography : Confirms spirocyclic geometry with bond angles of 109.5° at the junction.

Q & A

Q. Advanced Research Focus

  • DFT calculations : Predict regioselectivity in spiroannulation reactions ().
  • Molecular dynamics : Simulate binding modes with aldose reductase to guide functional group modifications .
  • Cheminformatics : Use QSAR models to correlate substituent effects (e.g., ethyl vs. methoxy) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-[(3S,6'R,7'S,8'As)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid
Reactant of Route 2
(E)-2-[(3S,6'R,7'S,8'As)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.